1,8-Naphthyridin-2(1H)-one

Nucleic Acid Chemistry Peptide Nucleic Acids (PNAs) Molecular Recognition

For researchers in medicinal chemistry, nucleic acid chemistry, and drug discovery, 1,8-naphthyridin-2(1H)-one is an essential unsubstituted core scaffold. Its unique hydrogen-bonding network and tautomeric equilibria are critical for target selectivity; even minor structural variations can invert biological function. Procuring this exact parent compound with ≥98% purity ensures reproducible PDE4 inhibitor, HIV-1 RNase H inhibitor, CB2 modulator, and nucleobase analog syntheses. Don't risk experimental artifacts with generic analogs – secure the authentic core.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 15936-09-1
Cat. No. B092563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridin-2(1H)-one
CAS15936-09-1
Synonyms1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C=C2)N=C1
InChIInChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11)
InChIKeyZFRUGZMCGCYBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridin-2(1H)-one (CAS 15936-09-1): Core Scaffold for Selective Inhibitors and Molecular Recognition


1,8-Naphthyridin-2(1H)-one is a heterocyclic compound characterized by a fused bicyclic system containing nitrogen atoms at positions 1 and 8 and a carbonyl group at position 2. This core scaffold serves as a versatile building block for the synthesis of derivatives targeting a diverse range of biological applications, including selective phosphodiesterase IV (PDE4) inhibition, HIV-1 ribonuclease H inhibition, and cannabinoid CB2 receptor modulation [1], [2], [3]. Its unique hydrogen-bonding capacity also underpins its role as an effective nucleobase analog in DNA/RNA recognition systems [4]. The unsubstituted parent compound is typically supplied as a solid with purities of 97-98%, with a melting point of 197-199 °C and a predicted boiling point of 340.2±25.0 °C , , .

Why Generic 1,8-Naphthyridin-2(1H)-one Substitution Fails: The Critical Role of Scaffold Purity and Substituent-Driven Selectivity


Substituting 1,8-naphthyridin-2(1H)-one with a generic analog or a derivative with a different substitution pattern is highly inadvisable due to the profound impact of minor structural modifications on both target selectivity and functional activity. The 1,8-naphthyridin-2(1H)-one core is not merely an inert scaffold; its tautomeric equilibria and hydrogen-bonding network are essential for molecular recognition, as demonstrated by the superior adenine recognition of 7-chloro-1,8-naphthyridin-2(1H)-one over thymine in PNA duplexes [1]. Furthermore, in medicinal chemistry, the precise placement of substituents dictates biological activity. For instance, while 1,8-naphthyridin-2(1H)-one-3-carboxamides are known as CB2 agonists, introducing a substituent at the C-6 position can completely switch their functionality to antagonists or inverse agonists [2]. Therefore, procuring the exact unsubstituted 1,8-naphthyridin-2(1H)-one core with verified high purity is paramount for ensuring reproducible synthetic outcomes and achieving the desired biological profile in downstream applications.

1,8-Naphthyridin-2(1H)-one (CAS 15936-09-1): Comparative Evidence for Scientific Procurement


Superior Nucleobase for DNA/RNA Recognition: 7-Chloro-1,8-Naphthyridin-2(1H)-one vs. Thymine

Derivatives of 1,8-naphthyridin-2(1H)-one, specifically the 7-chloro-substituted analog, demonstrate significantly enhanced binding affinity for adenine in both duplex and triplex DNA/RNA structures when compared to the natural nucleobase thymine. This makes the scaffold a superior choice for designing high-affinity antisense and antigene oligonucleotides [1].

Nucleic Acid Chemistry Peptide Nucleic Acids (PNAs) Molecular Recognition

HIV-1 RNase H Inhibition: Potency and Selectivity Profile of 1-Hydroxy-1,8-Naphthyridin-2(1H)-one Derivatives

Optimization of the 1-hydroxy-1,8-naphthyridin-2(1H)-one core has yielded potent and highly selective inhibitors of HIV-1 ribonuclease H (RNase H), an essential viral enzyme. The lead compound from this series demonstrates a clear differentiation in selectivity for RNase H over other HIV-1 enzymes, providing a distinct research tool [1].

Antiviral Research HIV-1 Enzyme Inhibition

PDE4 Inhibition: Differentiation from Theophylline Through Selective Isozyme Targeting

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as a novel class of selective PDE4 inhibitors. This represents a significant advancement over non-selective PDE inhibitors like theophylline, which are associated with a broader range of side effects due to their lack of isozyme specificity [1], [2].

Inflammation Asthma Phosphodiesterase Inhibition

CB2 Receptor Ligand Scaffold: Functional Switch Controlled by C-6 Substitution

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold provides high affinity and selectivity for the CB2 receptor. Critically, the functional activity of these ligands (agonist vs. antagonist/inverse agonist) can be switched by the presence or absence of a substituent at the C-6 position, offering a unique platform for tuning pharmacological outcomes [1].

Cannabinoid Research GPCR Pharmacology Neuroinflammation

Synthetic Versatility: A Privileged Scaffold for Diverse Drug Discovery Programs

The 1,8-naphthyridin-2(1H)-one core is a recognized privileged scaffold in medicinal chemistry, meaning its basic structure is capable of providing potent and selective ligands for a range of unrelated biological targets. This is in contrast to more narrowly focused scaffolds that are only applicable to a single target class [1].

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Optimal Research and Industrial Applications for 1,8-Naphthyridin-2(1H)-one (CAS 15936-09-1)


Design of High-Affinity Antisense and Antigene Oligonucleotides

Researchers in nucleic acid chemistry and molecular diagnostics can leverage the 1,8-naphthyridin-2(1H)-one scaffold to create modified nucleobases with superior binding affinity for adenine compared to natural thymine. As demonstrated by the 7-chloro derivative, this core structure can increase the thermal stability of PNA-DNA and PNA-RNA duplexes by 2.0 °C to 3.5 °C per modification, enabling the design of more potent and specific oligonucleotide probes and therapeutics [1].

Development of Selective HIV-1 RNase H Inhibitors

Medicinal chemists focused on novel antiviral strategies can utilize the 1-hydroxy-1,8-naphthyridin-2(1H)-one core as a starting point for developing selective HIV-1 RNase H inhibitors. The established selectivity profile, with lead compounds demonstrating sub-micromolar IC50 values against RNase H (0.045 μM) and significantly lower activity against HIV RT-polymerase (13 μM) and integrase (24 μM), provides a validated path for exploring this underexploited viral target [2].

Pharmacological Dissection of CB2 Receptor Signaling

Investigators studying the endocannabinoid system can employ 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as a unique toolset to study CB2 receptor function. The ability to switch the functional activity of the ligand from agonist to antagonist/inverse agonist simply by introducing a substituent at the C-6 position allows for precise control over receptor signaling pathways (e.g., cAMP vs. β-arrestin2). This is particularly valuable for elucidating the role of CB2 in neuroinflammation and cancer cell proliferation, where agonists have shown anti-proliferative effects (IC50 ~11-13 μM) [3], [4].

Discovery of Novel Anti-Inflammatory Agents Targeting PDE4

For pharmaceutical research programs seeking next-generation anti-inflammatory drugs, the 1,8-naphthyridin-2(1H)-one core provides a privileged scaffold for developing selective PDE4 inhibitors. Unlike the non-selective inhibitor theophylline, derivatives of this core can achieve potent PDE4 inhibition without affecting other PDE isozymes (PDE1, 2, 3, 5). This selectivity is crucial for minimizing off-target side effects and improving the therapeutic window for treating conditions like asthma and COPD, as validated in functional animal models of bronchoconstriction and inflammation [5], [6].

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